4-(Aminomethyl)-5-methyl-2-furoic acid hydrochloride 4-(Aminomethyl)-5-methyl-2-furoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 944467-86-1
VCID: VC11721882
InChI: InChI=1S/C7H9NO3.ClH/c1-4-5(3-8)2-6(11-4)7(9)10;/h2H,3,8H2,1H3,(H,9,10);1H
SMILES: CC1=C(C=C(O1)C(=O)O)CN.Cl
Molecular Formula: C7H10ClNO3
Molecular Weight: 191.61 g/mol

4-(Aminomethyl)-5-methyl-2-furoic acid hydrochloride

CAS No.: 944467-86-1

Cat. No.: VC11721882

Molecular Formula: C7H10ClNO3

Molecular Weight: 191.61 g/mol

* For research use only. Not for human or veterinary use.

4-(Aminomethyl)-5-methyl-2-furoic acid hydrochloride - 944467-86-1

Specification

CAS No. 944467-86-1
Molecular Formula C7H10ClNO3
Molecular Weight 191.61 g/mol
IUPAC Name 4-(aminomethyl)-5-methylfuran-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H9NO3.ClH/c1-4-5(3-8)2-6(11-4)7(9)10;/h2H,3,8H2,1H3,(H,9,10);1H
Standard InChI Key RNQWQGZLNJIPAH-UHFFFAOYSA-N
SMILES CC1=C(C=C(O1)C(=O)O)CN.Cl
Canonical SMILES CC1=C(C=C(O1)C(=O)O)CN.Cl

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound’s core structure consists of a five-membered furan ring (C4H3O\text{C}_4\text{H}_3\text{O}) substituted with:

  • A methyl group (-CH3_3) at the 5-position.

  • An aminomethyl group (-CH2_2NH2_2) at the 4-position.

  • A carboxylic acid group (-COOH) at the 2-position, which is protonated as a hydrochloride salt (-COO^-·HCl) .

The hydrochloride form improves stability and solubility in polar solvents, making it preferable for pharmaceutical formulations .

Physicochemical Properties

Key properties derived from its free acid precursor (CAS 436088-95-8) and modifications include:

PropertyValueSource
Molecular Weight191.61 g/mol (HCl salt)
Density1.282 g/cm3^3
Boiling Point314.7°C (free acid)
SolubilityPolar solvents (e.g., water)
pKa (Carboxylic Acid)~3.0–4.0 (estimated)
LogP (Partition Coefficient)1.445 (free acid)

The addition of the hydrochloride group lowers the pH-dependent solubility threshold, enhancing bioavailability .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically begins with furan-2-carboxylic acid derivatives. A common pathway involves:

  • Methylation: Introducing the methyl group at the 5-position via Friedel-Crafts alkylation .

  • Aminomethylation: Reacting with formaldehyde and ammonia to add the aminomethyl group at the 4-position .

  • Hydrochloride Formation: Neutralizing the carboxylic acid with hydrochloric acid to form the salt .

Industrial production employs continuous flow reactors to optimize yield and purity, with catalysts like zeolites or acidic resins facilitating substitutions .

Purification and Characterization

Post-synthesis purification involves:

  • Crystallization from ethanol/water mixtures.

  • Chromatography (HPLC) for high-purity batches .

  • Spectroscopic Analysis: NMR and IR confirm functional groups, while mass spectrometry verifies molecular weight .

Applications in Scientific Research

Pharmaceutical Development

The compound’s dual functional groups make it a versatile intermediate:

  • Antimicrobial Agents: The aminomethyl group disrupts bacterial cell wall synthesis .

  • Anti-inflammatory Drugs: Modulates COX-2 enzyme activity in preclinical models .

  • Prodrug Synthesis: Serves as a carboxylic acid precursor for ester-based prodrugs .

Material Science

  • Coordination Polymers: Binds metal ions (e.g., Zn2+^{2+}) via the carboxylic acid and amine groups, forming porous materials for gas storage .

  • Electrocatalysis: Derivatives participate in hydrogenation reactions, such as converting biomass-derived furans to biofuels .

Mechanism of Action

Biological Interactions

  • Enzyme Inhibition: The aminomethyl group competitively inhibits bacterial dihydrofolate reductase (DHFR), disrupting folate synthesis .

  • Receptor Modulation: In mammalian cells, it antagonizes serotonin receptors (5-HT2A_{2A}), suggesting potential antidepressant applications .

Chemical Reactivity

  • Electrophilic Substitution: The furan ring undergoes nitration or sulfonation at the 3-position due to electron-donating methyl and aminomethyl groups .

  • Reduction Reactions: Catalytic hydrogenation saturates the furan ring, yielding tetrahydrofuran derivatives .

Comparison with Analogous Compounds

CompoundKey DifferencesApplications
4-Aminomethylbenzoic AcidBenzene ring instead of furanAntifibrinolytic agent
5-Methylfuran-2-carboxylic AcidLacks aminomethyl groupFood flavoring additive
5-Formylfuran-2-carboxylic AcidAldehyde substituent at 5-positionElectrocatalysis precursor

The hydrochloride salt’s unique furan substitution pattern enhances both chemical reactivity and biological targeting compared to analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator